molecular formula C14H14ClN3O4S2 B4902184 N-(2-chloropyridin-3-yl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide

N-(2-chloropyridin-3-yl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide

Cat. No.: B4902184
M. Wt: 387.9 g/mol
InChI Key: XAFODEQDCHFYRS-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-3-yl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide: is a complex organic compound that features a combination of pyridine, morpholine, sulfonyl, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloropyridin-3-yl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of pyridine to obtain 2-chloropyridine. This intermediate is then subjected to sulfonylation with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting sulfonyl chloride derivative is then reacted with morpholine to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for investigating binding affinities and mechanisms of action.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to interact with biological molecules makes it a valuable tool in drug discovery.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility allows for applications in various fields, including electronics and photonics.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl and morpholine groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • N-(2-chloropyridin-3-yl)-3-oxobutanamide
  • 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)thiophene-2-carboxamide
  • N-(6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide

Comparison: Compared to these similar compounds, N-(2-chloropyridin-3-yl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide exhibits unique properties due to the presence of the morpholine and sulfonyl groups. These groups enhance its solubility and binding affinity, making it more effective in certain applications. Additionally, the thiophene moiety contributes to its stability and reactivity, distinguishing it from other related compounds .

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S2/c15-13-11(2-1-3-16-13)17-14(19)12-8-10(9-23-12)24(20,21)18-4-6-22-7-5-18/h1-3,8-9H,4-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFODEQDCHFYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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